2,2-Dicyclopropylethan-1-ol
Overview
Description
2,2-Dicyclopropylethan-1-ol is an organic compound with the molecular formula C8H14O It belongs to the class of secondary alcohols and is characterized by the presence of two cyclopropyl groups attached to the second carbon of the ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dicyclopropylethan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where cyclopropylmagnesium bromide reacts with ethylene oxide to yield 2,2-dicyclopropylethanol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: On an industrial scale, the production of 2,2-dicyclopropylethanol may involve the catalytic hydrogenation of 2,2-dicyclopropylacetaldehyde. This method ensures high yield and purity of the final product. The reaction conditions include the use of a suitable catalyst, such as palladium on carbon, and hydrogen gas under controlled pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dicyclopropylethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, acidic conditions.
Reduction: LiAlH4, anhydrous conditions.
Substitution: SOCl2, PBr3, inert atmosphere.
Major Products Formed:
Oxidation: 2,2-Dicyclopropylacetaldehyde.
Reduction: 2,2-Dicyclopropylethane.
Substitution: 2,2-Dicyclopropylethyl chloride or bromide.
Scientific Research Applications
2,2-Dicyclopropylethan-1-ol has found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 2,2-dicyclopropylethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with enzymes involved in metabolic pathways, altering their function and leading to various biological effects . The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .
Comparison with Similar Compounds
2,2-Dicyclopropylethan-1-ol can be compared with other similar compounds, such as:
2,2-Dicyclopropylacetaldehyde: This compound is an oxidation product of 2,2-dicyclopropylethanol and shares similar structural features but differs in its reactivity and applications.
2,2-Dicyclopropylethane: A reduction product of 2,2-dicyclopropylethanol, it lacks the hydroxyl group and exhibits different chemical properties.
Cyclopropylmethanol: Another cyclopropyl-containing alcohol, it has a simpler structure and different reactivity compared to 2,2-dicyclopropylethanol.
Properties
IUPAC Name |
2,2-dicyclopropylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-5-8(6-1-2-6)7-3-4-7/h6-9H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQNBBUSRZYARG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CO)C2CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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